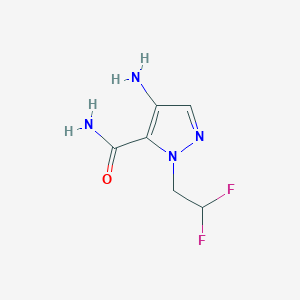
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide: is a chemical compound with the molecular formula C6H8F2N4O It is a pyrazole derivative, characterized by the presence of an amino group at the 4-position, a difluoroethyl group at the 1-position, and a carboxamide group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethyl group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Amination and carboxamidation: The amino group and carboxamide group can be introduced through subsequent reactions involving amination and carboxamidation reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oxo derivatives and other oxidized products.
Reduction: Formation of amines and other reduced forms.
Substitution: Introduction of various functional groups, leading to a wide range of substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of novel compounds:
Biology:
Enzyme inhibition studies: The compound can be used in studies aimed at understanding enzyme inhibition mechanisms, particularly those involving pyrazole derivatives.
Medicine:
Drug development: Due to its potential biological activity, the compound is of interest in drug development, particularly for the design of new therapeutic agents targeting specific enzymes or receptors.
Industry:
Agricultural chemicals: The compound may find applications in the development of new agricultural chemicals, such as herbicides or fungicides.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
- 4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
- 4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-3-carboxamide
Comparison:
- Structural Differences: While these compounds share the pyrazole ring and difluoroethyl group, they differ in the position and nature of the substituents, such as the carboxamide group and other functional groups.
- Unique Properties: The specific arrangement of functional groups in 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide imparts unique chemical and biological properties, making it distinct from its analogs.
Propriétés
IUPAC Name |
4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4O/c7-4(8)2-12-5(6(10)13)3(9)1-11-12/h1,4H,2,9H2,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKWITQNWYHSIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


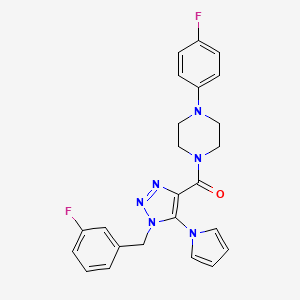

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2633785.png)
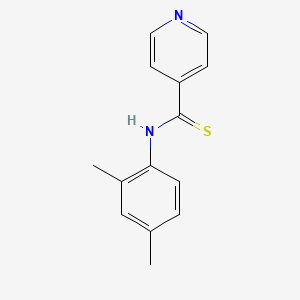
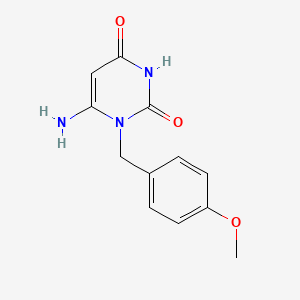

![1-Benzyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea](/img/structure/B2633792.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2633793.png)

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}naphthalene-2-carboxamide](/img/structure/B2633795.png)
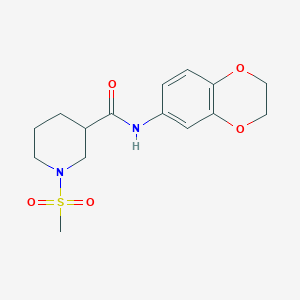
![N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide](/img/structure/B2633799.png)
